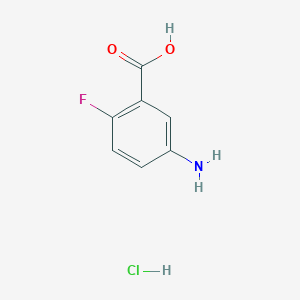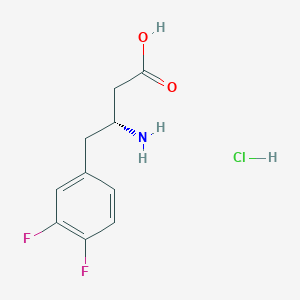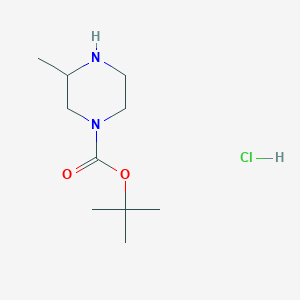
8-溴-6-氯-9H-嘌呤
描述
8-Bromo-6-chloro-9H-purine is a purine derivative that has been studied for its potential as a therapeutic agent for a variety of diseases. It has a unique structure that can be used to target specific biochemical and physiological processes within the body.
科学研究应用
抗癌研究
8-溴-6-氯-9H-嘌呤已被确定为合成新型抗癌药物的关键化合物 . 它的结构允许其整合到嘌呤和嘧啶衍生物中,这些衍生物已显示出对癌细胞系的有效活性。该化合物能够整合到靶向特定受体蛋白的分子中,使其在设计具有纳摩尔 IC50 值的药物方面具有价值,表明其具有很高的效力。
生化研究
在生物化学中,8-溴-6-氯-9H-嘌呤作为合成各种生化化合物的构建块 . 它的溴和氯取代基是活性位点,可用于引入额外的官能团,帮助研究核苷酸类似物和酶相互作用。
分子生物学应用
这种化合物由于其嘌呤碱类似物的特性,在分子生物学中用于研究 DNA 和 RNA 结构. 它有助于了解核酸的结合亲和力和结构构象,这对遗传研究和药物发现至关重要。
药理作用
药理学上,8-溴-6-氯-9H-嘌呤参与调节嘌呤能受体的药物开发 . 这些受体在各种生理过程中起作用,靶向它们可以导致针对神经退行性疾病、炎症和血栓形成等疾病的治疗。
药物化学
在药物化学中,该化合物是合成具有广泛生物活性的药物的前体 . 对其进行修饰会导致具有潜在治疗作用的分子,有助于开发新药。
化学合成
8-溴-6-氯-9H-嘌呤是化学合成中的通用中间体 . 它用于制备各种杂环化合物,这些化合物在制药行业中对于创建复杂分子至关重要。
分析化学
分析化学家使用 8-溴-6-氯-9H-嘌呤作为色谱法和光谱法中的标准或参考化合物 . 其定义明确的结构和特性使其适合于分析程序中的方法开发和验证。
环境科学
研究 8-溴-6-氯-9H-嘌呤及其衍生物的环境影响,以了解它们在生态系统中的行为和分解. 这些研究对于评估这些化合物在农业和工业中使用可能带来的环境风险至关重要。
作用机制
Target of Action
8-Bromo-6-chloro-9H-purine is a derivative of purine, a heterocyclic compound . Purine derivatives have been found to have potential in targeting various cancers . .
Mode of Action
Purine derivatives are known to interact with targeted receptor proteins, leading to enhanced anticancer activities .
Biochemical Pathways
Purine derivatives are known to affect various biochemical pathways related to cancer .
Result of Action
Purine derivatives have shown significantly enhanced anticancer activities .
生化分析
Biochemical Properties
8-Bromo-6-chloro-9H-purine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway . The interaction between 8-bromo-6-chloro-9H-purine and purine nucleoside phosphorylase results in the inhibition of the enzyme’s activity, thereby affecting the overall purine metabolism.
Cellular Effects
The effects of 8-bromo-6-chloro-9H-purine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 8-bromo-6-chloro-9H-purine can induce apoptosis in cancer cells by activating the p53 signaling pathway . Additionally, it has been observed to inhibit the proliferation of various cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 8-bromo-6-chloro-9H-purine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of 8-bromo-6-chloro-9H-purine to purine nucleoside phosphorylase results in the inhibition of the enzyme’s activity . This inhibition disrupts the purine salvage pathway, leading to alterations in cellular purine levels and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-bromo-6-chloro-9H-purine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-bromo-6-chloro-9H-purine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in reduced efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 8-bromo-6-chloro-9H-purine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, particularly in cancer treatment . At high doses, 8-bromo-6-chloro-9H-purine can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential toxic effects.
Metabolic Pathways
8-Bromo-6-chloro-9H-purine is involved in several metabolic pathways, including the purine salvage pathway. This compound interacts with enzymes such as purine nucleoside phosphorylase, affecting the overall metabolic flux and metabolite levels . The inhibition of purine nucleoside phosphorylase by 8-bromo-6-chloro-9H-purine leads to the accumulation of purine nucleotides, which can have downstream effects on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 8-bromo-6-chloro-9H-purine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with nucleoside transporters, facilitating its uptake into cells . Once inside the cell, 8-bromo-6-chloro-9H-purine can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 8-bromo-6-chloro-9H-purine is an important factor that determines its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells . The presence of 8-bromo-6-chloro-9H-purine in the nucleus suggests that it may play a role in regulating gene expression and other nuclear processes . Additionally, post-translational modifications and targeting signals may influence the subcellular localization of 8-bromo-6-chloro-9H-purine, directing it to specific compartments or organelles .
属性
IUPAC Name |
8-bromo-6-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMGUMAFDFJHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647983 | |
| Record name | 8-Bromo-6-chloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914220-07-8 | |
| Record name | 8-Bromo-6-chloro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)

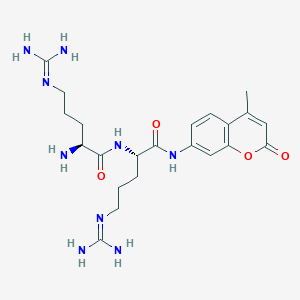


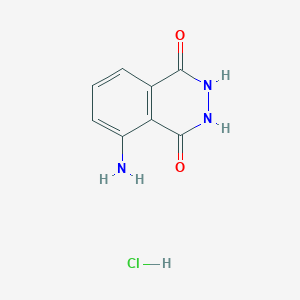
![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)
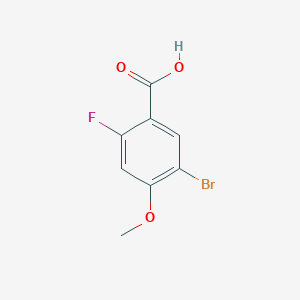
![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)
